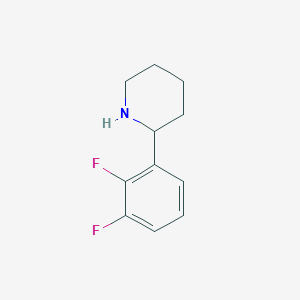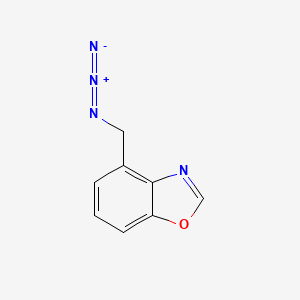![molecular formula C7H11BF3K B13537880 Potassium trifluoro(spiro[3.3]heptan-2-yl)borate](/img/structure/B13537880.png)
Potassium trifluoro(spiro[3.3]heptan-2-yl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro({spiro[33]heptan-2-yl})boranuide is a chemical compound with the molecular formula C7H11BF3K It is known for its unique spirocyclic structure, which consists of a spiro[33]heptane ring system bonded to a boron atom that is further substituted with three fluorine atoms and a potassium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro({spiro[3.3]heptan-2-yl})boranuide typically involves the reaction of spiro[3.3]heptane-2-boronic acid with a fluorinating agent in the presence of a potassium salt. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Temperature: The reaction is usually carried out at low temperatures, often around -78°C to 0°C, to prevent decomposition of the reactants.
Catalyst: A base such as potassium tert-butoxide may be used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for potassium trifluoro({spiro[3.3]heptan-2-yl})boranuide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the reactive fluorinating agents and boron compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro({spiro[3.3]heptan-2-yl})boranuide can undergo various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron center to borohydrides.
Substitution: The trifluoroborate group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other peroxides in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halides (e.g., NaCl, KBr) or alkoxides (e.g., NaOCH3) in polar solvents.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Halogenated or alkoxylated spiro[3.3]heptane derivatives.
Applications De Recherche Scientifique
Potassium trifluoro({spiro[3.3]heptan-2-yl})boranuide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds and as a precursor for other boron-containing compounds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment, due to its ability to deliver boron atoms to target cells.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques, such as positron emission tomography (PET).
Industry: Utilized in the development of advanced materials, including polymers and catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of potassium trifluoro({spiro[3.3]heptan-2-yl})boranuide involves its ability to interact with various molecular targets through its boron center. The boron atom can form stable complexes with nucleophiles, such as hydroxyl or amino groups, which allows it to participate in a range of chemical reactions. Additionally, the trifluoroborate group can enhance the compound’s stability and reactivity, making it a valuable reagent in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium trifluoro({spiro[3.3]heptan-2-yl}methyl)boranuide: Similar structure but with an additional methyl group attached to the spiro[3.3]heptane ring.
Potassium trifluoro({spiro[2.2]pentan-2-yl})boranuide: Similar boron center but with a smaller spirocyclic ring system.
Uniqueness
Potassium trifluoro({spiro[3.3]heptan-2-yl})boranuide is unique due to its specific spiro[3.3]heptane ring system, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where precise control over molecular geometry and reactivity is required.
Propriétés
Formule moléculaire |
C7H11BF3K |
|---|---|
Poids moléculaire |
202.07 g/mol |
Nom IUPAC |
potassium;trifluoro(spiro[3.3]heptan-2-yl)boranuide |
InChI |
InChI=1S/C7H11BF3.K/c9-8(10,11)6-4-7(5-6)2-1-3-7;/h6H,1-5H2;/q-1;+1 |
Clé InChI |
FOYOAGPHMGOPAF-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1CC2(C1)CCC2)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


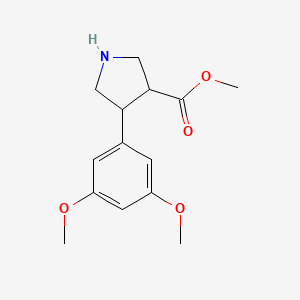
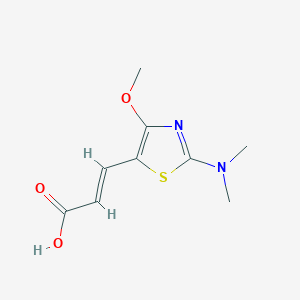
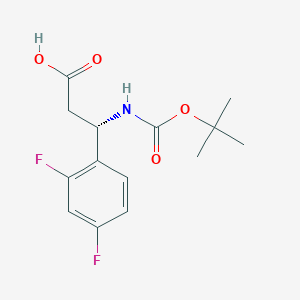

![4-[4-(1h-Imidazol-4-yl)phenyl]morpholine](/img/structure/B13537819.png)
![6-{[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylic acid](/img/structure/B13537820.png)


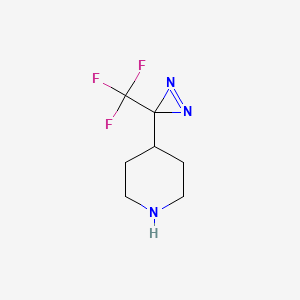
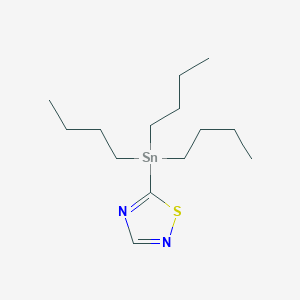
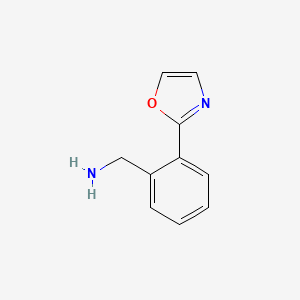
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-aminedihydrochloride](/img/structure/B13537858.png)
